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HARRISBURG, Pa. — In the ever-shifting landscape of novel psychoactive substances (NPS), a
new synthetic cannabinoid known as CH-FUBIATA has been identified, raising concerns within
the forensic and public health communities. This technical guide provides an in-depth analysis
of the discovery, chemical properties, and probable synthesis pathway of CH-FUBIATA,
intended for researchers, scientists, and drug development professionals.

CH-FUBIATA, chemically identified as N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamide,
Is part of a growing class of synthetic cannabinoids designed to circumvent international drug
control conventions.[1][2] Its emergence is seen as a response to the class-wide ban on many
synthetic cannabinoid structures implemented by China in 2021.[1][2] Like its predecessors,
CH-FUBIATA is anticipated to interact with the body's cannabinoid receptors, producing
psychoactive effects similar to THC; however, its pharmacological and toxicological profiles
remain largely uncharacterized, posing a significant public health risk.[1]

Discovery and Identification

CH-FUBIATA was first reported by the Center for Forensic Science Research and Education
(CESRE) in June 2022. It was identified alongside a related compound, ADB-FUBIATA, in
seized drug samples. The discovery was made possible through a combination of advanced
analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid
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Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). The
identification was confirmed by comparing the analytical data with a reference standard of CH-
FUBIATA.

The logical workflow for the discovery and confirmation of a novel psychoactive substance like
CH-FUBIATA is a systematic process. It begins with the collection of suspicious materials and
progresses through a series of analytical tests to elucidate the chemical structure and confirm
its identity.
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Discovery and identification workflow for CH-FUBIATA.

Chemical and Physical Data
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CH-FUBIATA is classified as an indole-3-acetamide synthetic cannabinoid. This class is
characterized by an indole core linked to an acetamide group, a structural modification that
differentiates it from earlier generations of synthetic cannabinoids featuring carboxamide
linkers. This alteration is a deliberate attempt by clandestine chemists to evade existing
legislation.

The key chemical and physical properties of CH-FUBIATA are summarized in the table below.
This data is crucial for the accurate identification of the compound in forensic laboratories.

Property Value Source

N-cyclohexyl-2-(1-(4-
IUPAC Name fluorobenzyl)indol-3-

yl)acetamide

Chemical Formula C23H25FN20
Molecular Weight 364.5 g/mol
Exact Mass [M+H]* 365.2024
Appearance Crystalline Solid
UV Amax 223 nm

GC-MS Retention Time 8.44 min
LC-QTOF-MS Ret. Time 9.50 min

Probable Synthesis Pathway

While a specific, peer-reviewed synthesis for CH-FUBIATA has not been published, its structure
allows for a probable synthetic route to be inferred from established organic chemistry
principles and known methods for creating similar indole derivatives. A likely two-step synthesis
would involve the N-alkylation of an indole precursor followed by an amide coupling reaction.

The proposed pathway is as follows:

o N-Alkylation: The synthesis would likely begin with Indole-3-acetic acid. The nitrogen on the
indole ring is deprotonated with a suitable base (e.g., Sodium Hydride) and then alkylated
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with 4-fluorobenzyl bromide to form 1-(4-fluorobenzyl)-1H-indole-3-acetic acid.

* Amide Coupling: The resulting carboxylic acid is then activated, for example by converting it
to an acyl chloride with thionyl chloride, or by using a standard coupling agent (e.g., TBTU).
This activated intermediate is then reacted with cyclohexylamine to form the final product,
CH-FUBIATA, via nucleophilic acyl substitution.

Step 1: N-Alkylation
(e.g., NaH, DMF)

1-(4-fluorobenzyl)-1H-
indole-3-acetic acid

Step 2: Amide Coupling
(e.g., TBTU, TEA)

CH-FUBIATA
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Probable two-step synthesis pathway for CH-FUBIATA.

Experimental Protocols for Identification

The identification of CH-FUBIATA relies on precise analytical methodologies. The protocols
outlined below are based on those published by the CFSRE.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Dilution of the sample material in methanol.
e Instrument: Agilent 5975 Series GC/MSD System or equivalent.
e Column: Agilent J&W DB-1 (12 m x 200 pm x 0.33 pm) or similar.
o Carrier Gas: Helium at a flow rate of 1.46 mL/min.

e Temperatures:

o Injection Port: 265 °C
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o Transfer Line: 300 °C

o MS Source: 230 °C

« Injection: Splitless injection.
e MS Parameters: Mass scan range of 40-550 m/z.

o Expected Retention Time: 8.44 minutes.

Liquid Chromatography-Quadrupole Time-of-Flight Mass
Spectrometry (LC-QTOF-MS)

o Sample Preparation: Dilution in methanol, followed by a 1:100 dilution of the GC-MS sample
in the mobile phase.

 Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC, or equivalent.
¢ Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 um) or similar.
» Mobile Phase:
o A: Ammonium formate (10 mM, pH 3.0)
o B: Methanol/acetonitrile (50:50)
e Flow Rate: 0.4 mL/min.

e Gradient: Start at 95% A and 5% B, transition to 5% A and 95% B over 13 minutes, then
return to initial conditions at 15.5 minutes.

e Temperatures:
o Autosampler: 15 °C
o Column Oven: 30 °C

o Source Heater: 600 °C
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« Injection Volume: 10 pL.

e QTOF Parameters:
o TOF MS Scan Range: 100-510 Da
o Fragmentation: Collision Energy Spread (3515 eV)
o MS/MS Scan Range: 50-510 Da

o Expected Retention Time: 9.50 minutes.

Conclusion and Future Outlook

CH-FUBIATA represents the continuing evolution of synthetic cannabinoids, engineered to stay
ahead of legislative controls. While its discovery is a testament to the capabilities of modern
forensic science, the lack of pharmacological data presents a clear and present danger. Further
research into the in vitro and in vivo effects of CH-FUBIATA is critical to understanding its
potential for abuse and harm. The data and protocols presented in this guide are intended to
aid the scientific and law enforcement communities in the rapid identification and
characterization of this and other emerging synthetic cannabinoids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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